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Compound of Interest

Compound Name: JBJ-04-125-02

Cat. No.: B3028435 Get Quote

Technical Support Center: JBJ-04-125-02
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of JBJ-04-125-
02, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)
Q1: What is the primary target of JBJ-04-125-02?

A1: The primary target of JBJ-04-125-02 is mutant Epidermal Growth Factor Receptor (EGFR).

It is a potent, mutant-selective, allosteric inhibitor with a reported IC50 of 0.26 nM for

EGFRL858R/T790M.[1] It has also demonstrated efficacy against the

EGFRL858R/T790M/C797S mutation.[1][2]

Q2: How selective is JBJ-04-125-02 for its primary target?

A2: JBJ-04-125-02 has demonstrated high selectivity for mutant EGFR. A KINOMEscan

profiling against a panel of 468 kinases at a concentration of 10µM revealed excellent

selectivity, with an S-Score (35) of 0.02.[3]

Q3: Have any off-target kinases been identified for JBJ-04-125-02?

A3: The KINOMEscan profiling at 10µM identified only three non-ERBB family members that

were inhibited by more than 65% (i.e., less than 35% of control). These were MAP4K5 (9.5% of
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control) and TIE1 (29% of control).[3] This indicates a very low potential for off-target effects at

therapeutic concentrations.

Q4: Is there any information on the safety profile or clinical trials of JBJ-04-125-02?

A4: The provided search results focus on the preclinical characterization of JBJ-04-125-02 and

do not contain information regarding its clinical safety profile or the status of any clinical trials.

Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when assessing the on-

target and off-target effects of JBJ-04-125-02.
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Issue Potential Cause Recommended Action

Inconsistent IC50 values for

EGFR inhibition

1. Purity and integrity of the

JBJ-04-125-02 compound may

be compromised. 2. Variations

in experimental conditions

(e.g., cell line passage

number, serum concentration,

ATP concentration in

biochemical assays). 3.

Incorrect quantitation of the

compound.

1. Verify the purity of the

compound using techniques

like HPLC. Ensure proper

storage conditions to prevent

degradation. 2. Standardize all

experimental parameters. Use

cells within a consistent

passage number range and

ensure consistent serum and

ATP concentrations. 3.

Accurately determine the

concentration of the stock

solution.

Unexpected cellular phenotype

not consistent with EGFR

inhibition

1. Potential off-target effects,

although known to be minimal.

2. The phenotype may be a

downstream consequence of

potent and sustained EGFR

inhibition that was not

previously characterized. 3.

Cellular context-specific effects

(e.g., expression of other

receptor tyrosine kinases).

1. Perform a broader kinase

screen or a proteome-wide

analysis to identify potential

off-targets in your specific cell

model. 2. Investigate

downstream signaling

pathways of EGFR more

comprehensively. 3.

Characterize the expression

profile of other relevant

kinases in your cellular model.

Difficulty confirming target

engagement in cells

1. Insufficient cellular uptake of

the compound. 2. The

concentration or incubation

time may not be optimal. 3.

The detection method for

target engagement may not be

sensitive enough.

1. While JBJ-04-125-02 is

orally active, its cellular

permeability can be assessed

using specific assays. 2.

Perform a dose-response and

time-course experiment to

determine the optimal

conditions for target

engagement. 3. Consider

using a sensitive and direct

method for measuring target
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engagement, such as the

Cellular Thermal Shift Assay

(CETSA).

Data on Potential Off-Target Effects
The primary method used to assess the off-target profile of JBJ-04-125-02 was the

KINOMEscan® platform. The following table summarizes the key findings from this screen.

Parameter Value Source

Screening Platform KINOMEscan® (DiscoverX) [3]

Number of Kinases Screened 468 [3]

Compound Concentration 10 µM [3]

Selectivity Score (S-Score at

35% inhibition cutoff)
0.02 [3]

Identified Potential Off-Targets (>65% Inhibition at 10 µM)

Off-Target Kinase % of Control Source

MAP4K5 9.5 [3]

TIE1 29 [3]

Note: A lower "% of Control" value indicates stronger binding/inhibition.

Experimental Protocols
KINOMEscan® Selectivity Profiling
This protocol provides a general methodology for assessing the selectivity of a kinase inhibitor

like JBJ-04-125-02 using the KINOMEscan® platform.

Objective: To identify the potential off-target kinases of JBJ-04-125-02 across a broad panel of

human kinases.
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Methodology:

Assay Principle: The KINOMEscan® assay is a competition-based binding assay. A test

compound (JBJ-04-125-02) is incubated with a specific kinase that is fused to a DNA tag.

This mixture is then added to an immobilized, active-site directed ligand. The amount of

kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the

test compound binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand, resulting in a lower qPCR signal.

Procedure:

Prepare a stock solution of JBJ-04-125-02 in DMSO.

The compound is screened at a fixed concentration (e.g., 10 µM) against the

KINOMEscan® panel of 468 kinases.

For each kinase, the amount of kinase bound to the immobilized ligand in the presence of

the test compound is measured and compared to a DMSO control.

Data Analysis:

The results are typically reported as "% of Control," where a lower percentage indicates a

stronger interaction between the compound and the kinase.

A selectivity score (S-Score) can be calculated to provide a quantitative measure of the

compound's selectivity. The S-Score is the number of kinases that show a certain level of

inhibition (e.g., >65% or >90%) divided by the total number of kinases tested.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
This protocol describes a general method to confirm the engagement of JBJ-04-125-02 with its

target, EGFR, in a cellular context.

Objective: To verify that JBJ-04-125-02 binds to and stabilizes EGFR in intact cells.

Methodology:
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Principle: CETSA is based on the principle that a protein's thermal stability changes upon

ligand binding. When a protein is bound to a ligand, it is often stabilized and will denature at

a higher temperature than the unbound protein.

Procedure:

Culture cells that express the target protein (e.g., H1975 cells for mutant EGFR).

Treat the cells with various concentrations of JBJ-04-125-02 or a vehicle control (DMSO)

for a defined period.

Heat the cell suspensions to a range of temperatures to induce thermal denaturation.

Lyse the cells and separate the soluble protein fraction (containing non-denatured protein)

from the precipitated, denatured proteins by centrifugation.

Analyze the amount of soluble target protein (EGFR) remaining at each temperature using

Western blotting or another quantitative protein detection method.

Data Analysis:

Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and

JBJ-04-125-02-treated samples.

A shift in the melting curve to a higher temperature in the presence of JBJ-04-125-02
indicates target engagement and stabilization.
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Caption: Signaling pathway of JBJ-04-125-02 as an allosteric inhibitor of mutant EGFR.

KINOMEscan Profiling CETSA for Target Engagement
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Caption: Experimental workflows for assessing off-target effects and target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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